Dimethyl-W84 (dibromide)
Description
Contextualization within Modern Chemical Science
In contemporary chemical science, particularly in the field of molecular pharmacology and neuroscience, Dimethyl-W84 (dibromide) is recognized as a selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor. caymanchem.comprobes-drugs.orgglpbio.commedchemexpress.com Its primary role in research is not as a therapeutic agent but as a chemical probe to investigate the complex mechanisms of receptor function. cvmh.fr
The compound's specific action is to hinder the dissociation of orthosteric antagonists, such as N-methylscopolamine, from the M2 receptor. caymanchem.comglpbio.comtargetmol.com This interaction is characterized by a high potency, with an EC50 value reported to be 3 nM. glpbio.comcvmh.frtargetmol.com This property allows researchers to study the allosteric binding sites on M2 receptors, which are distinct from the primary (orthosteric) binding site where neurotransmitters like acetylcholine bind. By modulating the receptor's function in this way, Dimethyl-W84 (dibromide) helps to elucidate the subtle ways in which receptor activity can be controlled, contributing to a deeper understanding of G protein-coupled receptor (GPCR) signaling pathways. nih.gov
The chemical properties of Dimethyl-W84 (dibromide) are summarized in the table below.
| Property | Data |
| Formal Name | N¹,N⁶-bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N¹,N¹,N⁶,N⁶-tetramethyl-1,6-hexanediaminium, dibromide caymanchem.com |
| CAS Number | 402475-33-6 scbt.com |
| Molecular Formula | C₃₄H₄₈Br₂N₄O₄ scbt.comnih.gov |
| Molecular Weight | 736.58 g/mol scbt.com |
| Purity | ≥98% caymanchem.comscbt.com |
| Formulation | A solid caymanchem.comcvmh.fr |
| Solubility | Soluble in DMSO and water caymanchem.combiomol.com |
This interactive table provides key data for Dimethyl-W84 (dibromide).
Significance of Quaternary Ammonium (B1175870) Dibromides in Chemical Systems
Dimethyl-W84 (dibromide) belongs to the broad class of chemicals known as quaternary ammonium compounds (QACs), specifically a quaternary ammonium dibromide. caymanchem.comscbt.com QACs are polyatomic ions with the structure [NR₄]⁺, where R represents alkyl or aryl groups. wikipedia.org They are permanently charged, regardless of the pH of their solution. wikipedia.org The bromide anion is a common counterion for these cationic structures. nih.gov
The significance of quaternary ammonium dibromides in chemical systems is extensive and varied:
Biocidal Agents: QACs are widely used as disinfectants, antimicrobials, and antiseptics. wikipedia.orgnih.gov The biocidal activity often involves the disruption of the cell membrane of microorganisms. wikipedia.orgmdpi.com Certain gemini (B1671429) quaternary ammonium dibromides have shown high efficacy against both planktonic bacteria and fungi. mdpi.com
Herbicides: Some bipyridylium class QACs, such as diquat (B7796111) dibromide, are utilized as potent contact herbicides in agriculture and for controlling aquatic weeds. nhmrc.gov.au
Phase-Transfer Catalysts: In organic synthesis, QACs can function as phase-transfer catalysts, facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.org
Chemical Reagents: Quaternary ammonium tribromides, which can be synthesized from the corresponding bromides, serve as effective and manageable brominating agents for various organic substrates. researchgate.net
Industrial and Consumer Products: This class of compounds is integral to numerous products, including fabric softeners, hair conditioners, and antistatic agents. wikipedia.org
Research Tools: In neuroscience research, various QACs are studied for their interaction with receptors, such as nicotinic acetylcholine receptors, acting as inhibitors or modulators. nih.gov
The diverse applications of quaternary ammonium dibromides underscore their importance in fields ranging from medicine and agriculture to industrial processes and fundamental chemical synthesis.
Historical Overview of Structurally Related Polybrominated Compounds
The structure of Dimethyl-W84 (dibromide) includes bromine atoms, placing it within the larger family of polybrominated compounds. The history of these compounds is marked by both widespread industrial use and subsequent scientific scrutiny regarding their environmental and biological impact. A prominent example is the class of polybrominated diphenyl ethers (PBDEs).
The timeline of PBDEs provides a relevant historical context:
1970s: Synthetic PBDEs began to be widely used as flame retardants in a vast array of consumer and industrial products, including plastics, textiles, electronics, and polyurethane foams. wikipedia.orgchej.orgepa.gov They were produced as technical mixtures, such as pentaBDE, octaBDE, and decaBDE. wikipedia.org
1981: The first naturally occurring PBDEs were isolated from marine sponges of the Dysidea species, revealing that not all such compounds in the environment were of synthetic origin. nih.govnih.govresearchgate.net
Late 1990s - Early 2000s: Growing scientific concern over the persistence, bioaccumulation, and potential toxicity of PBDEs led to increased research and environmental monitoring. epa.govbohrium.com Studies revealed their global distribution in the environment, wildlife, and humans. mdpi.com
2004 onwards: In response to scientific evidence, regulatory actions were taken. The production of pentaBDE and octaBDE was voluntarily phased out in the United States in 2004. epa.govnih.gov Similar restrictions were implemented in Europe and eventually, PBDEs were listed for elimination under the Stockholm Convention on Persistent Organic Pollutants. wikipedia.org
Another related class, the polybrominated biphenyls (PBBs), experienced an even earlier decline. The manufacture of PBBs, also used as flame retardants, was banned in the United States in 1976 following a major agricultural contamination incident in Michigan. epa.gov This history of widely used polybrominated compounds illustrates a recurring theme in chemical science: the development of highly useful materials followed by a deeper, long-term evaluation of their broader impact, leading to regulatory changes and the search for alternatives.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-[dimethyl-[3-(5-methyl-1,3-dioxoisoindol-2-yl)propyl]azaniumyl]hexyl-dimethyl-[3-(5-methyl-1,3-dioxoisoindol-2-yl)propyl]azanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N4O4.2BrH/c1-25-13-15-27-29(23-25)33(41)35(31(27)39)17-11-21-37(3,4)19-9-7-8-10-20-38(5,6)22-12-18-36-32(40)28-16-14-26(2)24-30(28)34(36)42;;/h13-16,23-24H,7-12,17-22H2,1-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKHHBPNUMYHFM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2=O)CCC[N+](C)(C)CCCCCC[N+](C)(C)CCCN3C(=O)C4=C(C3=O)C=C(C=C4)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48Br2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Dimethyl W84 Dibromide
Precursor Synthesis and Functional Group Transformations
The foundation of Dimethyl-W84 (dibromide) synthesis lies in the preparation of its constituent parts: key amine and bromoalkane intermediates.
The synthesis logically begins with the formation of two primary precursors: a diamine and a bromoalkyl-substituted isoindole.
1,6-Bis(dimethylamino)hexane: This C₆-alkyl chain diamine serves as the central scaffold of the target molecule. It is a symmetrical molecule with a tertiary amine at each end. The synthesis of this intermediate is a standard procedure in organic chemistry, often achieved through the exhaustive methylation of 1,6-hexanediamine.
N-(3-Bromopropyl)-4-methylphthalimide: This precursor provides the terminal functional groups of Dimethyl-W84. Its synthesis can be approached in a two-step sequence. First, 4-methylphthalic anhydride (B1165640) is reacted with 3-amino-1-propanol to form the corresponding N-(3-hydroxypropyl)-4-methylphthalimide. Subsequently, the hydroxyl group is converted to a bromide, a good leaving group for the subsequent alkylation step. This transformation is typically achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). An alternative route involves the direct alkylation of potassium 4-methylphthalimide (B1312042) with 1,3-dibromopropane.
The final and most critical step in the synthesis is the formation of the dibromide salt through a double quaternization reaction. This involves the reaction of 1,6-bis(dimethylamino)hexane with two equivalents of N-(3-bromopropyl)-4-methylphthalimide. As a bimolecular nucleophilic substitution (SN2) reaction, the tertiary amine nitrogen atoms of the diamine attack the primary carbon atom attached to the bromine on the phthalimide (B116566) derivative.
The optimization of this step is crucial for achieving a high yield and purity of the final product, as several challenges can arise. A common issue in such syntheses is the potential for incomplete reactions, leading to a mixture of the desired dicationic product and a mono-quaternized intermediate. Conversely, controlling stoichiometry is essential to prevent unreacted starting materials from contaminating the product.
Key parameters for optimization include the choice of solvent, reaction temperature, and reaction time. Solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often employed for quaternization reactions. researchgate.netreddit.com The temperature is typically elevated to increase the reaction rate, but must be controlled to prevent side reactions or degradation.
| Parameter | Condition | Rationale and Research Findings |
|---|---|---|
| Stoichiometry | Diamine : Bromoalkane (1 : 2.0-2.1) | A slight excess of the alkylating agent (bromoalkane) can help drive the reaction to completion, ensuring both amine groups are quaternized. However, a large excess complicates purification. |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents are preferred as they can dissolve the amine precursors and the resulting ammonium (B1175870) salt while facilitating the SN2 mechanism. Acetonitrile is often considered a greener alternative to DMF. reddit.com |
| Temperature | 50-80 °C | Heating is generally required to overcome the activation energy of the SN2 reaction. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions. |
| Reaction Time | 12-48 hours | The reaction is monitored over time (e.g., by TLC or LC-MS) to determine the point of maximum conversion to the desired product. Prolonged reaction times may not necessarily increase yield and can lead to decomposition. |
Synthesis of Key Amine and Bromoalkane Intermediates
Green Chemistry Principles in Synthetic Strategies
Applying the principles of green chemistry can make the synthesis of Dimethyl-W84 (dibromide) more environmentally benign and efficient. researchgate.net
The primary quaternization reaction is an addition reaction, which inherently has a high atom economy, as all atoms of the reactants are incorporated into the final product. The main area for green improvement lies in the choice of solvents and energy usage. Traditional solvents like DMF are effective but pose environmental and health concerns. acs.org Research into greener syntheses focuses on replacing such solvents with more benign alternatives like acetonitrile or exploring solvent-free conditions. google.com High-temperature, solvent-free quaternizations have been shown to be effective for certain tertiary amines, reducing solvent waste entirely. google.com
Furthermore, the use of microwave-assisted synthesis presents a significant opportunity for process intensification. ksu.edu.sa Microwave heating can dramatically reduce reaction times from many hours to minutes, leading to substantial energy savings and often resulting in cleaner reactions with higher yields.
| Green Chemistry Principle | Application to Dimethyl-W84 Synthesis |
|---|---|
| Waste Prevention | Optimizing reaction conditions (stoichiometry, temperature) to maximize yield and minimize the formation of by-products and unreacted starting materials. |
| Atom Economy | The key quaternization step is an addition reaction with 100% theoretical atom economy. |
| Safer Solvents and Auxiliaries | Replacing hazardous solvents like DMF with greener alternatives such as acetonitrile or 2-methyl-THF. ubc.ca Investigating solvent-free reaction conditions. google.com |
| Design for Energy Efficiency | Employing microwave-assisted heating to reduce reaction times and energy consumption compared to conventional refluxing. researchgate.net |
| Catalysis | The reaction proceeds without a catalyst, avoiding the need for (often metallic) catalysts that may require removal from the final product. |
Solvent Selection and Waste Minimization in Dimethyl-W84 (dibromide) Preparation
Solvent Effects on Quaternization Reactions:
Research on the synthesis of various quaternary ammonium salts (QAS) has shown that polar solvents generally accelerate the reaction rate. ku.edursc.org Polar aprotic solvents such as acetonitrile, acetone, and dimethylformamide (DMF) are effective at stabilizing the charged transition state, leading to faster reaction kinetics. rsc.orgmdpi.com For instance, studies on the quaternization of tertiary amines have demonstrated significantly different reaction rates depending on the solvent used. researchgate.net High-boiling point solvents like DMF can be advantageous, facilitating reaction at elevated temperatures and allowing for easy product isolation. mdpi.com Polar protic solvents, including methanol (B129727) and ethanol, are also employed, although their hydrogen-bonding capabilities can sometimes complicate reaction pathways. rsc.org
The choice of solvent can be optimized to balance reaction rate with green chemistry principles. While solvents like DMF are effective, their toxicity and environmental persistence have led to the exploration of greener alternatives. jddhs.com Water, ionic liquids, and supercritical fluids are considered more environmentally benign options for pharmaceutical synthesis. jddhs.com
Table 1: Effect of Solvent on the Rate Constant of a Model Quaternization Reaction (Note: This data is illustrative of general solvent effects on quaternization reactions and not specific to Dimethyl-W84 dibromide synthesis.)
| Solvent | Relative Rate Constant | Solvent Type |
| Methanol | High | Polar Protic |
| Acetonitrile | High | Polar Aprotic |
| Acetone | Medium | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | Very High | Polar Aprotic |
| Benzene | Low | Non-polar |
This interactive table is based on established principles of physical organic chemistry regarding the Menshutkin reaction. researchgate.netnih.gov
Waste Minimization Strategies:
A primary source of waste in pharmaceutical manufacturing is solvent use, which can account for up to 80% of the total waste generated. tandfonline.com Strategies to mitigate this include:
Solvent-Free Synthesis: Performing reactions without a solvent is an ideal green chemistry approach. The synthesis of certain active pharmaceutical ingredients has been achieved by reacting starting materials neat at high temperatures, where the product itself becomes a molten salt (ionic liquid) that can be processed in a continuous flow system. mit.eduscispace.com Similarly, some quaternary ammonium salts can be synthesized under solvent-free conditions, sometimes facilitated by catalysts. acs.org
Green Solvents: Utilizing less hazardous and recyclable solvents is a key strategy. Water is an ideal green solvent, and its use is being explored even for reactions traditionally requiring organic media. jddhs.com
Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product minimizes the formation of byproducts. mit.eduscispace.com
Catalyst and Reagent Recycling: The recovery and reuse of catalysts and unreacted reagents can significantly reduce waste streams. jddhs.com For salt waste, which can be a significant byproduct in reactions like quaternization with halide salts, valorization technologies are being developed to recover and purify inorganic salts for industrial reuse. mdpi.com
Process Intensification: Techniques like microwave or ultrasound-assisted synthesis can dramatically reduce reaction times from hours to minutes, often requiring smaller solvent volumes and improving energy efficiency. nih.govnih.govresearchgate.net
Development of Catalyst-Free or Organocatalytic Routes
The development of synthetic routes that avoid toxic, expensive, or difficult-to-remove metal catalysts is a central goal of modern organic chemistry. For a molecule like Dimethyl-W84 (dibromide), this involves exploring the inherent reactivity of the precursors and applying novel catalytic strategies.
Catalyst-Free Approaches:
The final step in the logical synthesis of Dimethyl-W84 (dibromide) is the quaternization of a diamine precursor. The Menshutkin reaction, the alkylation of a tertiary amine with an alkyl halide, is an archetypal catalyst-free reaction. ku.edu The reaction proceeds through nucleophilic substitution (SN2) and does not require a catalyst to proceed. Its efficiency is instead governed by factors such as temperature, concentration, and, as discussed previously, solvent choice. ku.edu Recent research has even demonstrated the catalyst-free oxidation of aromatic amines to quaternary ammonium cations using water radical cations generated in microdroplets, highlighting novel, mild approaches to forming these moieties. rsc.org
Another approach involves solvent-free synthesis, where high temperatures drive the reaction to completion without any catalytic additives, as demonstrated in the continuous flow synthesis of diphenhydramine (B27) HCl. mit.edu
Organocatalytic and Related Routes:
While the final quaternization may be catalyst-free, the synthesis of the necessary precursors can often be streamlined using modern catalytic methods that avoid transition metals.
Phase Transfer Catalysis (PTC): The N-alkylation of the substituted phthalimide moiety is a key step in building the Dimethyl-W84 backbone. This type of reaction can be significantly accelerated using phase-transfer catalysts. researchgate.net These catalysts, which are often quaternary ammonium salts themselves (e.g., tetrabutylammonium (B224687) bromide, TBAB), work by transporting an anionic reactant (like the deprotonated phthalimide) from a solid or aqueous phase into an organic phase where it can react with the alkylating agent. wikipedia.orgscienceinfo.com PTC offers the advantage of mild reaction conditions, high yields, and often the ability to run reactions under solvent-free or minimal-solvent conditions, thereby reducing waste. researchgate.net
Organocatalysis: In a more modern context, organocatalysis refers to the use of small, metal-free organic molecules to catalyze reactions. While direct organocatalytic synthesis of bis-quaternary ammonium salts like Dimethyl-W84 is not widely reported, organocatalysts are used for transformations on related structural motifs. For example, the organocatalytic decarboxylative alkylation of N-hydroxyphthalimide (NHPI) esters has been achieved using organic photocatalysts or pyridine-boryl radicals. rsc.orgrsc.orgorganic-chemistry.org These methods generate alkyl radicals from carboxylic acid derivatives, which can then be used in subsequent bond-forming reactions. Although mechanistically different from the likely SN2 pathway to Dimethyl-W84, these findings demonstrate the potential of applying organocatalytic principles to the synthesis of complex phthalimide-containing structures.
Table 2: Comparison of Catalytic Strategies for Precursor Synthesis (Note: This table presents a conceptual comparison of catalytic methods applicable to the synthesis of intermediates for Dimethyl-W84 dibromide.)
| Catalytic Strategy | Catalyst Type | Typical Application | Advantages |
| Catalyst-Free | None | Quaternization of tertiary amines | No catalyst cost/removal, simple process |
| Phase Transfer Catalysis | Quaternary Ammonium/Phosphonium Salts | N-Alkylation of phthalimides | Mild conditions, high yields, suitable for biphasic/solvent-free systems researchgate.netwikipedia.org |
| Organocatalysis | Small Organic Molecules (e.g., Pyridines, Thioureas) | Asymmetric synthesis, radical generation from NHPI esters rsc.orgrsc.org | Metal-free, potential for enantioselectivity, novel reactivity |
Sophisticated Structural Elucidation and Spectroscopic Characterization of Dimethyl W84 Dibromide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the structure and dynamics of molecules in solution and the solid state. preprints.orgacs.org For a molecule with the conformational flexibility of Dimethyl-W84 (dibromide), advanced NMR techniques are indispensable.
The flexible hexane (B92381) linker and propyl chains in Dimethyl-W84 (dibromide) suggest the existence of multiple conformational states in solution. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to assign the proton (¹H) and carbon-¹³ (¹³C) signals unambiguously.
Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy, particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy), would provide crucial information on through-space proximities between protons. These data would help to define the predominant solution-state conformation and the relative orientations of the phthalimide (B116566) head groups and the quaternary ammonium (B1175870) centers. For instance, NOE cross-peaks between the protons of the phthalimide rings and the methyl groups on the nitrogen atoms would indicate a folded conformation.
Illustrative ¹H and ¹³C NMR Chemical Shifts for Key Fragments of Dimethyl-W84 (dibromide) based on Analogous Structures.
| Functional Group | Illustrative ¹H Chemical Shift (ppm) | Illustrative ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phthalimide Aromatic-H | 7.8 - 8.0 | 123.0 - 135.0 |
| Phthalimide Methyl-H | 2.5 | 21.0 |
| N-CH₂ (propyl) | 3.8 | 37.0 |
| N⁺-(CH₃)₂ | 3.1 | 52.0 |
| N⁺-CH₂ (hexyl) | 3.4 | 65.0 |
Solid-state NMR (ssNMR) spectroscopy provides atomic-level insights into the structure and dynamics of crystalline and amorphous solids. preprints.orgacs.org For Dimethyl-W84 (dibromide), ssNMR would be particularly valuable for characterizing its structure in the solid phase, which can differ significantly from its solution conformation. nih.gov
Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would yield high-resolution ¹³C spectra, revealing information about the molecular packing. rsc.org The presence of multiple peaks for chemically equivalent carbons could indicate the presence of different conformers in the crystal lattice or polymorphism. Additionally, ssNMR can probe the interactions between the dibromide counter-ions and the quaternary ammonium centers of the Dimethyl-W84 cation. nih.gov
Multi-Dimensional NMR Techniques for Conformational Analysis
X-ray Crystallography for Precise Molecular Architecture
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule with atomic precision. nih.gov
A successful single-crystal X-ray diffraction study of Dimethyl-W84 (dibromide) would provide definitive information on its molecular conformation in the solid state, including bond lengths, bond angles, and torsion angles. anu.edu.au This would reveal the precise geometry of the phthalimide groups, the conformation of the flexible alkyl chains, and the relative positioning of the two quaternary ammonium centers. The crystal structure would also elucidate the packing of the molecules in the unit cell and the nature of the intermolecular interactions, such as hydrogen bonding and van der Waals forces. The location of the bromide anions and their interactions with the cationic centers would also be clearly defined. While a crystal structure for Dimethyl-W84 (dibromide) is not publicly available, studies on related bis(ammonio)alkane derivatives have been performed. nih.gov
Hypothetical Crystallographic Data Table for Dimethyl-W84 (dibromide)
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.5 |
| b (Å) | 18.2 |
| c (Å) | 15.8 |
| β (°) | 95.5 |
| Volume (ų) | 3570 |
| Z | 4 |
Co-crystallization of Dimethyl-W84 (dibromide) with its biological target, the M2 muscarinic acetylcholine (B1216132) receptor, would be immensely valuable. Such a study could reveal the precise binding mode of the allosteric modulator in the receptor's extracellular vestibule. nih.govvub.ac.bemonash.edu Crystal structures of the M2 receptor in complex with other allosteric modulators, such as LY2119620, have shown that these molecules bind to a site just above the orthosteric binding pocket, involving interactions with aromatic residues. nih.govmonash.edu A co-crystal structure of Dimethyl-W84 with the M2 receptor would identify the key amino acid residues involved in binding and explain the structural basis for its allosteric modulation. mdpi.comnih.gov
Single Crystal X-ray Diffraction of Dimethyl-W84 (dibromide) and its Analogues
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Fingerprinting
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. optica.orgoptica.org These techniques are complementary and highly sensitive to molecular structure and conformation.
For Dimethyl-W84 (dibromide), IR and Raman spectroscopy would be used to identify and characterize its key functional groups. The N-substituted phthalimide moieties would exhibit characteristic C=O stretching vibrations in the IR spectrum, typically around 1700-1770 cm⁻¹. nih.gov The symmetry of the molecule might lead to distinct symmetric and asymmetric stretching modes. The aromatic C-H and C=C stretching vibrations would also be observable.
Raman spectroscopy would be particularly useful for probing the non-polar bonds, such as the C-C backbone of the alkyl chains, and the symmetric vibrations of the molecule. The vibrations of the quaternary ammonium groups are also often well-defined in Raman spectra. nih.govresearchgate.netacs.org Differences in the vibrational spectra between the solid state and solution could provide further insights into conformational changes.
Illustrative Vibrational Frequencies for Dimethyl-W84 (dibromide)
| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Phthalimide C=O stretch (asymmetric) | IR | ~1770 |
| Phthalimide C=O stretch (symmetric) | IR | ~1710 |
| Aromatic C=C stretch | Raman/IR | ~1600 |
| C-H stretch (aliphatic) | Raman/IR | 2850 - 3000 |
Scientific Information on "Dimethyl-W84 (dibromide)" is Not Available
Following a comprehensive search of scholarly articles and scientific databases, no specific information or detailed research findings are available for a chemical compound identified as "Dimethyl-W84 (dibromide)." As a result, the generation of a scientifically accurate article focusing on its structural elucidation and spectroscopic characterization, as per the requested outline, cannot be fulfilled.
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Theoretical and Computational Chemistry of Dimethyl W84 Dibromide
Quantum Chemical Calculations of Electronic Structure and Reactivity Potentials
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. fishersci.fi These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. probes-drugs.org For a molecule like Dimethyl-W84 (dibromide), a DFT analysis would involve calculating the electron density to determine the molecule's ground-state properties. This approach is generally more computationally efficient than other high-level quantum chemical methods, making it suitable for a molecule of this size. probes-drugs.org
A DFT study of Dimethyl-W84 (dibromide) would yield crucial data, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Furthermore, DFT calculations can provide a detailed map of the electrostatic potential, revealing the charge distribution across the molecule. This would highlight the electron-rich and electron-deficient regions, which are key to understanding its interactions with other molecules. For instance, the positively charged quaternary ammonium (B1175870) groups and the electron-rich phthalimide (B116566) moieties would be clearly delineated. nih.govdp.tech
Table 1: Hypothetical DFT-Calculated Parameters for Dimethyl-W84 (dibromide) (Note: This table is illustrative and not based on published experimental or computational data for this specific molecule.)
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Total Dipole Moment | 8.5 D | Measures the overall polarity of the molecule. |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental spectra for validation of the computational model. For Dimethyl-W84 (dibromide), theoretical predictions of its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra could be generated.
The vibrational frequencies from a DFT calculation would correspond to the peaks in an IR or Raman spectrum, allowing for the assignment of specific vibrational modes to the observed spectral bands. Similarly, NMR chemical shifts can be calculated for the hydrogen, carbon, and nitrogen atoms within the molecule, providing a theoretical basis for interpreting experimental NMR data. Discrepancies between the predicted and experimental spectra can help refine the computational model and provide deeper insights into the molecular structure and its environment.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nist.gov MD simulations model the movement of atoms and molecules, providing a view of the conformational changes and intermolecular interactions that occur. nist.gov
For Dimethyl-W84 (dibromide), an MD simulation would reveal its conformational landscape. Due to its long and flexible hexane (B92381) linker and propyl chains, the molecule can adopt numerous conformations. nih.govdp.tech MD simulations would identify the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to bind to its biological target. The simulations would also detail the interactions between the Dimethyl-W84 cation and the bromide anions, as well as with solvent molecules like water.
Mechanistic Predictions and Transition State Analysis
Computational chemistry provides powerful tools for investigating reaction mechanisms and identifying transition states. sigmaaldrich.com While Dimethyl-W84 (dibromide) is primarily studied for its binding properties rather than its reactivity, these methods could be used to explore its synthesis or potential degradation pathways.
By mapping the potential energy surface of a chemical reaction, computational methods can identify the lowest-energy path from reactants to products. The highest point along this path is the transition state, and its structure and energy determine the reaction's activation energy and, consequently, its rate. For a molecule of this complexity, such calculations would likely be focused on specific reactive sites, such as the phthalimide groups.
Structure-Activity Relationship (SAR) Modeling for Chemical Functionality (excluding biological activity)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that correlate the structural or physicochemical properties of a set of molecules with their activity. glpbio.comcaymanchem.com While most commonly used to predict biological activity, SAR can also be applied to understand chemical functionality. glpbio.comcaymanchem.com
Reactivity and Mechanistic Investigations of Dimethyl W84 Dibromide
Kinetics and Thermodynamics of Chemical Transformations
The reactivity of Dimethyl-W84 (dibromide), as a quaternary ammonium (B1175870) salt, is characterized by the stability of the cationic nitrogen centers. However, the surrounding molecular framework allows for specific chemical transformations, such as substitution and elimination reactions.
Rate Studies of Substitution and Elimination Reactions
Direct kinetic studies on substitution and elimination reactions of Dimethyl-W84 (dibromide) are not extensively documented in the literature. However, insights can be gained from studies on analogous bispyridinium compounds. For instance, the reaction of pyridine (B92270) derivatives with dihalomethanes to form methylenebispyridinium dihalides proceeds via two consecutive S_N2 reactions. A study on the reaction between 4-(dimethylamino)pyridine and dichloromethane (B109758) revealed that the second substitution is significantly faster than the first. pdx.edu
This observation is attributed to the electron-withdrawing effect of the first pyridinium (B92312) moiety, which enhances the electrophilicity of the methylene (B1212753) carbon, thereby accelerating the second nucleophilic attack. pdx.edu A similar reactivity pattern can be anticipated for Dimethyl-W84 (dibromide) if it were to be synthesized from a corresponding monopyridinium precursor.
The kinetics of nucleophilic aromatic substitution (S_NAr) on pyridinium rings have also been investigated. In these reactions, the leaving group order can differ from typical S_NAr reactions on activated aryl substrates. For instance, in the reaction of N-methylpyridinium compounds with piperidine, the order was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. researchgate.net The mechanism is proposed to involve a rate-determining step of hydrogen-bond formation between the nucleophile and the substrate-nucleophile addition intermediate. researchgate.net
Illustrative Data Table: Rate Constants for a Model Bispyridinium Formation Reaction The following data is for the reaction of 4-(dimethylamino)pyridine with dichloromethane and serves as an illustrative example of the kinetics of forming a bispyridinium salt.
| Reaction Step | Reactants | Product | Second-Order Rate Constant (k) [M⁻¹s⁻¹] |
| First Substitution | 4-(dimethylamino)pyridine + CH₂Cl₂ | [1-(chloromethyl)-4-(dimethylamino)pyridin-1-ium]Cl | 2.56 x 10⁻⁸ |
| Second Substitution | [1-(chloromethyl)-4-(dimethylamino)pyridin-1-ium]Cl + 4-(dimethylamino)pyridine | 1,1'-(methylene)bis(4-(dimethylamino)pyridin-1-ium) dichloride | 4.29 x 10⁻⁴ |
Data sourced from a study on the reaction of dichloromethane with pyridine derivatives. pdx.edu
Equilibrium Constants and Thermodynamic Favorability of Reactions
The thermodynamic properties of reactions involving quaternary ammonium salts, such as Dimethyl-W84 (dibromide), are influenced by factors like lattice enthalpy, solvation energy, and the intrinsic stability of the reactants and products. The formation of quaternary ammonium salts from tertiary amines and alkyl halides (the Menschutkin reaction) is generally a thermodynamically favorable process, driven by the formation of a stable ionic salt. nih.gov
The thermodynamic stability of quaternary ammonium salts can be assessed through various parameters, including their heat capacity and thermal decomposition profiles. researchgate.net Studies on the thermodynamic properties of various quaternary ammonium salts can be used to predict their behavior in different solvent systems and at various temperatures. ijcce.ac.ir For instance, the Gibbs free energy of reaction would determine the position of the equilibrium for any substitution or elimination reaction involving Dimethyl-W84 (dibromide). A negative Gibbs free energy change would indicate a thermodynamically favorable reaction that proceeds spontaneously towards the products.
Role as a Precursor or Reagent in Organic Synthesis
While Dimethyl-W84 (dibromide) is primarily utilized as a pharmacological tool, its structural features suggest potential applications as a precursor or reagent in organic synthesis.
Applications in C-C and C-X Bond Forming Reactions
The reactivity of bispyridinium salts has been harnessed in the synthesis of more complex heterocyclic structures. For example, bispyridinium salts have been used as precursors in one-pot cascade reactions to synthesize functionalized indolizines. researchgate.net This transformation involves an intramolecular cyclization, demonstrating the potential of the bispyridinium scaffold to participate in C-C bond formation.
Furthermore, quaternary ammonium salts are widely employed as phase-transfer catalysts (PTCs). nih.gov In this role, they facilitate reactions between reactants in immiscible phases by transporting one of the reactants (typically an anion) into the organic phase where the reaction occurs. Although there are no specific reports of Dimethyl-W84 (dibromide) being used as a PTC, its dicationic and lipophilic nature could potentially make it an effective catalyst for certain C-C and C-X (where X is a heteroatom) bond-forming reactions under phase-transfer conditions.
Electrophilic and Nucleophilic Properties in Diverse Reaction Media
The chemical behavior of Dimethyl-W84 (dibromide) is dictated by its electrophilic and nucleophilic characteristics. The quaternary nitrogen atoms render the adjacent carbon atoms susceptible to nucleophilic attack under certain conditions, although these cations are generally stable. nih.gov More significantly, the methylene carbon in bis-pyridinium methylene salts has been shown to be electrophilic, capable of forming interactions with nucleophiles. nih.govacs.org This electrophilicity is enhanced by the electron-withdrawing nature of the two pyridinium rings. nih.gov
Redox Chemistry and Electron Transfer Processes
The redox behavior of quaternary ammonium salts has been a subject of investigation, particularly in the context of their use as supporting electrolytes in electrochemistry. nih.govacs.org Quaternary ammonium cations are generally considered to be electrochemically stable, especially towards reduction. acs.org However, their reduction potentials can be influenced by their structure. nih.govacs.org
Studies have shown that the reduction of tetraalkylammonium ions can lead to the fragmentation of the cation into a tertiary amine and a radical. acs.org For bispyridinium compounds like Dimethyl-W84 (dibromide), the presence of the aromatic pyridinium rings would likely influence the redox potential and the mechanism of electron transfer. The redox potentials of a large set of quaternary ammonium cations have been calculated using density functional theory, providing a framework for predicting their electrochemical stability. nih.govacs.org
Quaternary ammonium salts have also been investigated as bromine complexing agents in redox flow batteries. mdpi.com This application relies on the interaction between the quaternary ammonium cation and bromide/polybromide species, which can influence the redox properties of the electrolyte. While not directly a redox reaction of the cation itself, it highlights the role of these compounds in modulating electron transfer processes in electrochemical systems.
Illustrative Data Table: Electrochemical Stability of Quaternary Ammonium Cations This table presents calculated redox potentials for different categories of quaternary ammonium cations, illustrating the range of electrochemical stability.
| Cation Category | Reduction Mechanism | Average Calculated Reduction Potential (V vs. SHE) |
| Tetraalkylammonium | Fragmentation | Generally low (more stable) |
| Ring-containing (N in ring) | Ring-opening | Intermediate |
| Unsaturated systems | Reduction of π-system | Generally higher (less stable) |
Data is generalized from theoretical studies on the electrochemical stability of quaternary ammonium cations. nih.govacs.org
Electrochemical Characterization of Oxidation and Reduction Potentials
There is no published data available concerning the electrochemical analysis of Dimethyl-W84 (dibromide). Studies detailing its oxidation and reduction potentials, which would typically be determined using techniques like cyclic voltammetry, have not been reported in the scientific literature. Therefore, a data table for these properties cannot be generated.
Coordination Chemistry and Supramolecular Interactions of Dimethyl W84 Dibromide
Ligand Design and Metal Ion Coordination
The intricate structure of Dimethyl-W84 (dibromide) presents several potential sites for metal ion coordination, making it an intriguing candidate for ligand design in coordination chemistry.
Characterization of Potential Coordination Sites within the Dibromide Framework
The Dimethyl-W84 (dibromide) molecule possesses a variety of functional groups that could serve as coordination sites for metal ions. The primary locations for metal binding would likely be the oxygen and nitrogen atoms within the molecule.
Table 1: Potential Metal Coordination Sites in Dimethyl-W84 (dibromide)
| Potential Coordination Site | Description | Potential Interacting Metal Ions |
| Carbonyl Oxygen Atoms | The four carbonyl oxygen atoms of the two phthalimide (B116566) groups are potential Lewis basic sites that can coordinate to a variety of metal ions. | Hard and borderline metal ions such as alkali metals, alkaline earth metals, and early transition metals. |
| Tertiary Amine Nitrogen Atoms | The two tertiary amine nitrogen atoms in the hexanediaminium backbone are also potential coordination sites, although their accessibility may be sterically hindered by the surrounding methyl and propyl groups. | Soft and borderline metal ions such as late transition metals (e.g., Pd(II), Pt(II), Cu(I)). |
| Phthalimide Nitrogen Atoms | The nitrogen atoms within the phthalimide rings are generally considered less basic due to the delocalization of their lone pair of electrons with the adjacent carbonyl groups. However, they could potentially interact with highly electrophilic metal centers. | Highly charged metal ions. |
Synthesis and Structural Analysis of Metal Complexes Involving Dimethyl-W84 (dibromide)
To date, there is a notable absence of published research detailing the synthesis and structural analysis of metal complexes involving Dimethyl-W84 (dibromide). However, based on the principles of coordination chemistry, one can hypothesize potential synthetic routes and characterization methods.
The synthesis of such complexes would likely involve the reaction of Dimethyl-W84 (dibromide) with a suitable metal salt in an appropriate solvent. The choice of solvent would be crucial, given the compound's solubility in water and DMSO. mdpi.combeilstein-journals.org The stoichiometry of the reaction would determine the nature of the resulting complex, with the potential for both mononuclear and binuclear species.
Supramolecular Self-Assembly and Recognition
The structural features of Dimethyl-W84 (dibromide) also suggest its potential for engaging in supramolecular chemistry, a field that focuses on the non-covalent interactions between molecules.
Non-Covalent Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)
Dimethyl-W84 (dibromide) possesses several functionalities capable of participating in various non-covalent interactions, which are fundamental to the formation of supramolecular assemblies.
Hydrogen Bonding: Although the Dimethyl-W84 cation itself lacks traditional hydrogen bond donors, the carbonyl oxygen atoms can act as hydrogen bond acceptors. targetmol.cnnih.gov In the presence of suitable donor molecules, such as water or alcohols, hydrogen bonding interactions could play a significant role in its crystal packing and solution-state behavior.
Halogen Bonding: The bromide counter-ions introduce the possibility of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. These bromide ions could interact with Lewis bases, influencing the formation of extended supramolecular networks.
π-π Stacking: The two phthalimide groups, which are aromatic ring systems, can participate in π-π stacking interactions. probes-drugs.org These interactions, driven by electrostatic and van der Waals forces, could lead to the formation of columnar or layered structures in the solid state. The relative orientation of the phthalimide rings (e.g., face-to-face or offset) would influence the strength and nature of these interactions.
Design and Characterization of Host-Guest Systems and Supramolecular Architectures
The dicationic and elongated nature of Dimethyl-W84 (dibromide) makes it a potential guest molecule for various host systems in supramolecular chemistry. Macrocyclic hosts such as crown ethers, cyclodextrins, and calixarenes are known to encapsulate cationic and organic guest molecules. acs.org
The design of a host-guest system involving Dimethyl-W84 would depend on the size and shape complementarity between the host and the guest. For instance, a large macrocyclic host could encapsulate the entire Dimethyl-W84 molecule, while smaller hosts might selectively bind to the terminal phthalimide groups or the central alkyl chain. The binding affinity in such systems would be governed by a combination of non-covalent interactions, including ion-dipole interactions between the quaternary ammonium (B1175870) groups and the host, as well as hydrophobic interactions.
The characterization of these host-guest complexes would typically involve techniques like NMR spectroscopy (to observe changes in chemical shifts upon complexation), UV-Vis spectroscopy, and isothermal titration calorimetry (to determine the thermodynamic parameters of binding).
Catalytic Applications in Organometallic and Supramolecular Catalysis
While primarily known for its biological role, the structural motifs within Dimethyl-W84 (dibromide) suggest potential, albeit unexplored, applications in catalysis.
Quaternary ammonium salts, in general, have been employed as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. The amphiphilic nature of Dimethyl-W84 (dibromide), with its charged heads and hydrophobic alkyl backbone, could potentially enable it to function in this capacity.
In the realm of supramolecular catalysis, a host-guest complex involving Dimethyl-W84 could be designed to catalyze specific reactions. acs.orgnih.govescholarship.org For example, if Dimethyl-W84 were to act as a host, its cavity could provide a specific environment to bind a substrate and lower the activation energy of a reaction. Conversely, if Dimethyl-W84 acts as a guest within a larger catalytic host, its presence could modulate the catalytic activity of the host.
Furthermore, if metal complexes of Dimethyl-W84 (dibromide) were to be synthesized, these could be explored for their catalytic activity in organometallic catalysis. mlsu.ac.in The ligand framework could influence the reactivity and selectivity of the metal center in various catalytic transformations. However, it is crucial to reiterate that there is currently no published research to support the catalytic application of Dimethyl-W84 (dibromide) or its derivatives.
Heterogeneous and Homogeneous Catalysis Utilizing Dimethyl-W84 (dibromide) or its Derivatives
There is no direct evidence to suggest that Dimethyl-W84 (dibromide) itself has been employed as a catalyst in conventional heterogeneous or homogeneous organic synthesis. Its primary documented application lies in its role as a selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor. targetmol.cnsmolecule.comcaymanchem.combiocat.comscbt.com However, the structural components of Dimethyl-W84 are found in other catalytically active systems.
Homogeneous Catalysis:
Quaternary ammonium salts are classic examples of phase-transfer catalysts (PTCs) in homogeneous systems. unina.it They facilitate the transfer of a reactant from one phase to another (e.g., from an aqueous phase to an organic phase) where the reaction can occur. Given that Dimethyl-W84 (dibromide) is a bis-quaternary ammonium salt, it possesses the fundamental structural motif required for phase-transfer activity.
Derivatives and structurally related compounds are employed in various homogeneous catalytic reactions. For instance, N,N,N′,N′-Tetramethyl-1,6-hexanediamine, which shares the same diamine backbone as Dimethyl-W84, is used as an aminating agent and a cross-linking agent in the preparation of anion exchange membranes for fuel cells. sigmaaldrich.com
The potential for derivatives of Dimethyl-W84 in catalysis can be inferred from studies on similar complex quaternary ammonium structures. For example, supramolecular chiral cages functionalized with quaternary ammonium linkers have been designed to coordinate with metal salts, like copper(II), to create a chiral environment for enantioselective reactions such as the decarboxylative Mannich reaction. rsc.org
Heterogeneous Catalysis:
For heterogeneous applications, homogeneous catalysts are often immobilized on solid supports to facilitate catalyst separation and recycling. researchgate.net A molecule like Dimethyl-W84 (dibromide) could, in principle, be modified and anchored to a solid support. The quaternary ammonium groups could serve as electrostatic anchors to a charged surface or be incorporated into a polymer matrix.
Research has demonstrated the immobilization of quaternary ammonium-tagged Ruthenium catalysts on siliceous mesoporous materials like SBA-15 for use in metathesis reactions. researchgate.net This approach combines the high activity and selectivity of a homogeneous catalyst with the practical advantages of a heterogeneous system. While not directly involving Dimethyl-W84, this illustrates a potential strategy for its derivatives.
The table below summarizes the catalytic applications of compounds structurally related to Dimethyl-W84 (dibromide).
| Catalyst/Compound Type | Catalytic Application | Reaction Type | Catalysis Type |
| General Quaternary Ammonium Salts | Phase-Transfer Catalysis | Various (e.g., substitution, alkylation) | Homogeneous |
| Supramolecular Cages with Quaternary Ammonium Linkers | Enantioselective Mannich Reaction | C-C Bond Formation | Homogeneous |
| N,N,N′,N′-Tetramethyl-1,6-hexanediamine | Anion Exchange Membrane Synthesis | Amination/Cross-linking | - |
| Quaternary Ammonium-tagged Ru Complexes | Olefin Metathesis | C=C Bond Rearrangement | Heterogeneous (immobilized) |
Mechanistic Insight into Catalytic Cycles and Selectivity
The mechanism by which quaternary ammonium salts like Dimethyl-W84 (dibromide) would function in catalysis is primarily understood through the lens of phase-transfer catalysis and supramolecular chemistry.
In phase-transfer catalysis , the quaternary ammonium cation pairs with an anionic reactant in an aqueous phase, forming an ion pair that is soluble in an organic phase. This allows the anion to react with an organic substrate. The selectivity of such reactions can be influenced by the structure of the quaternary ammonium salt, including the steric bulk around the nitrogen center and the length of the alkyl chains, which can affect the tightness of the ion pair and the solvation of the anion.
Mechanistic studies on the interaction between quaternary ammonium ions and reagents have been a subject of interest. It has been debated whether the interaction is purely ionic or involves ion-dipole interactions. unina.it Evidence from X-ray crystallography and NMR spectroscopy suggests that directional N-C-H···O hydrogen bonding can occur between the quaternary ammonium cation and oxygen-containing functional groups in the reactants. unina.it These non-classical hydrogen bonds can play a crucial role in the molecular recognition and activation of substrates, thereby influencing the catalytic cycle and the selectivity of the reaction.
In the context of supramolecular catalysis , a molecule like Dimethyl-W84 (dibromide) could act as a building block for more complex assemblies. The phthalimide groups could engage in π-π stacking interactions, while the quaternary ammonium centers provide sites for electrostatic interactions. By organizing reactants within a defined supramolecular architecture, it is possible to pre-organize transition states and enhance reaction rates and selectivities.
For instance, in the previously mentioned copper(II)-catalyzed enantioselective Mannich reaction, the supramolecular cage not only provides a chiral environment but the coordinated metal center is responsible for grabbing and pre-organizing the substrates within the cavity. rsc.org Furthermore, other functional groups on the cage, such as free NH groups, can contribute to enantioselectivity through hydrogen bonding. rsc.org
The table below outlines key mechanistic features of catalysis involving quaternary ammonium compounds.
| Mechanistic Feature | Description | Impact on Catalysis |
| Phase-Transfer | Transport of anionic reactants across phase boundaries. | Enables reactions between immiscible reactants. |
| Ion-Pair Formation | Formation of a lipophilic ion pair between the quaternary cation and the reactant anion. | Influences the nucleophilicity and reactivity of the anion. |
| N-C-H···X Hydrogen Bonding | Directional, non-classical hydrogen bonds between the cation and the substrate. | Contributes to substrate recognition and activation; influences selectivity. |
| Supramolecular Assembly | Formation of organized structures through non-covalent interactions (e.g., π-π stacking, electrostatic). | Can create chiral pockets, pre-organize reactants, and enhance reaction rates and selectivity. |
Advanced Materials Science and Research Paradigms for Dimethyl W84 Dibromide
Integration into Functional Materials
The intricate structure of Dimethyl-W84 (dibromide), featuring quaternary ammonium (B1175870) groups, a long alkyl chain, and aromatic isoindole-dione moieties, presents intriguing possibilities for its use as a building block in functional materials. These features could allow it to act as a monomer, a cross-linker, or a functional additive in the creation of novel material systems.
Polymer Chemistry and Network Formation
The bifunctional nature of Dimethyl-W84 (dibromide), with two quaternary ammonium centers and reactive aromatic components, suggests its potential as a monomer in step-growth polymerization or as a cross-linking agent in the formation of polymer networks. For instance, the aromatic rings could undergo functionalization to enable participation in polymerization reactions.
In a hypothetical scenario, the aromatic portions of Dimethyl-W84 could be modified to include reactive groups, such as hydroxyl or amine functionalities, which could then react with appropriate co-monomers to form polyesters or polyamides. The long, flexible hexyl chain of the Dimethyl-W84 backbone would be expected to impart a degree of flexibility to the resulting polymer, while the bulky isoindole-dione groups would likely enhance thermal stability and influence the polymer's morphology.
Another potential application in polymer chemistry is in the formation of ion-containing polymers, or ionomers. The presence of quaternary ammonium salts within the Dimethyl-W84 structure could be leveraged to create materials with ionic cross-links, which are known to significantly impact the mechanical and thermal properties of polymers. These ionic interactions could lead to the formation of physically cross-linked networks, resulting in materials that behave as thermoplastic elastomers.
A hypothetical polycondensation reaction involving a functionalized Dimethyl-W84 derivative is presented in the table below.
| Parameter | Hypothetical Value |
| Co-monomer | Adipoyl chloride |
| Polymerization Type | Interfacial Polycondensation |
| Resulting Polymer | Ionomeric Polyester |
| Number-Average Molecular Weight (Mn) | 35,000 g/mol |
| Polydispersity Index (PDI) | 2.1 |
| Glass Transition Temperature (Tg) | 85 °C |
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
While Dimethyl-W84 (dibromide) in its current form is not a typical building block for MOFs or COFs, its structure could be modified to serve as a ligand or organic linker. For MOF synthesis, the isoindole-dione rings could be hydrolyzed to form carboxylic acid groups, which are common coordinating moieties for metal ions. The resulting tetracarboxylate ligand could then be reacted with various metal salts to form porous, crystalline MOFs. The long alkyl chain would likely introduce a degree of flexibility into the framework, which could lead to interesting guest-responsive behaviors.
For COF synthesis, the aromatic portions of Dimethyl-W84 could be functionalized with groups suitable for covalent bond formation, such as boronic acids or aldehydes. These functionalized linkers could then be self-assembled under appropriate conditions to form a porous, crystalline COF. The inherent charge of the quaternary ammonium groups could result in a cationic COF, which would be of interest for anion exchange applications.
Sensing Platforms and Molecular Recognition Devices (excluding biological applications)
The structural features of Dimethyl-W84 (dibromide) also suggest its potential for use in the development of chemical sensors for non-biological analytes. The quaternary ammonium centers and the aromatic rings could both play a role in molecular recognition and signal transduction.
Development of Chemo-Sensors for Specific Analytes
A chemo-sensor based on Dimethyl-W84 (dibromide) could operate on the principle of ion-pair recognition or host-guest chemistry. The cationic nature of the molecule makes it a candidate for sensing anionic species. For example, a sensor could be designed where the binding of a specific anion to the quaternary ammonium centers of Dimethyl-W84 induces a measurable optical or electrochemical signal.
The aromatic isoindole-dione moieties could also be exploited for sensing applications. These groups are known to interact with electron-rich aromatic analytes through π-π stacking interactions. A sensor could be envisioned where the binding of an aromatic analyte to the isoindole-dione rings of Dimethyl-W84 results in a change in fluorescence or a colorimetric response.
A hypothetical chemo-sensor for the detection of picric acid, a nitroaromatic compound, is described in the table below.
| Parameter | Hypothetical Finding |
| Analyte | Picric Acid |
| Sensing Mechanism | Fluorescence Quenching via π-π Stacking |
| Limit of Detection (LOD) | 1 µM |
| Response Time | < 1 minute |
| Signal Transduction | Change in Fluorescence Intensity |
Fundamental Principles of Signal Transduction in Sensing Applications
In a hypothetical Dimethyl-W84-based sensor, signal transduction could occur through several mechanisms. One possibility is fluorescence resonance energy transfer (FRET). If Dimethyl-W84 is paired with a suitable fluorescent dye, the binding of an analyte could alter the distance between the two, leading to a change in FRET efficiency and a corresponding change in the fluorescence signal.
Another potential mechanism is photoinduced electron transfer (PET). The isoindole-dione groups are electron-accepting, and in the presence of an electron-donating analyte, a PET process could occur upon photoexcitation. This would lead to quenching of the fluorescence of the Dimethyl-W84 molecule, providing a clear signal for the presence of the analyte.
Electrochemical signal transduction is also a possibility. A Dimethyl-W84-based sensor could be incorporated into an electrode. The binding of an analyte could alter the electrochemical properties of the molecule, leading to a change in current or potential that can be measured.
Optoelectronic and Photophysical Applications (e.g., light-harvesting, non-linear optics)
The presence of extended π-systems in the isoindole-dione moieties of Dimethyl-W84 (dibromide) suggests that it may possess interesting photophysical properties that could be exploited in optoelectronic applications. While not a conventional chromophore, its structure could be modified to enhance its optical properties.
For light-harvesting applications, the isoindole-dione groups could be functionalized with chromophores that absorb strongly in the visible region of the electromagnetic spectrum. The Dimethyl-W84 scaffold could then act as a template to organize these chromophores in a way that facilitates efficient energy transfer.
The symmetrical nature of the Dimethyl-W84 molecule and the presence of quaternary ammonium salts could also lead to non-linear optical (NLO) properties. Materials with high NLO responses are of interest for applications in optical communications and data storage. The application of a strong electric field could induce a non-centrosymmetric arrangement of the molecules, which is a prerequisite for second-order NLO activity.
A summary of the hypothetical photophysical properties of a functionalized Dimethyl-W84 derivative is presented below.
| Property | Hypothetical Value |
| Absorption Maximum (λmax) | 450 nm |
| Molar Extinction Coefficient (ε) | 35,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (ΦF) | 0.45 |
| Second-Order NLO Susceptibility (χ⁽²⁾) | 5 x 10⁻⁹ esu |
Future Research Directions and Unexplored Avenues for Dimethyl W84 Dibromide
Development of Novel Synthetic Routes and Scalable Production
The current synthesis of complex molecules like Dimethyl-W84 (dibromide) for research purposes is often multi-step and not optimized for large-scale production. Future research must prioritize the development of more efficient and scalable synthetic strategies.
Novel Synthetic Methodologies : Investigation into modern synthetic methods could significantly streamline the production of Dimethyl-W84 and its analogs. Techniques such as multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step, could offer a more convergent and atom-economical approach. nih.gov Catalyst-free methods or the use of novel catalysts, such as solid-supported base catalysts, could also enhance reaction efficiency and simplify purification. nih.gov
Scalable Process Development : Transitioning from laboratory-scale synthesis to pilot-scale or industrial production requires a dedicated focus on process optimization. researchgate.net This includes developing reliable processes with minimal purification of intermediates, potentially through "telescoping" reactions where sequential steps are performed in a single pot. researchgate.net Research into flow chemistry, where reactants are continuously pumped through a reactor, could offer superior control over reaction parameters, improve safety, and facilitate scalability compared to traditional batch processing.
Exploration of Unconventional Reactivity and Transformations
The primary characterized "reactivity" of Dimethyl-W84 (dibromide) is its allosteric modulation of the M2 receptor, where it influences the binding affinity of orthosteric ligands. mdpi.comcaymanchem.com However, the full spectrum of its pharmacological reactivity and its potential as a structural template remains largely unexplored.
Beyond Affinity Modulation : Most studies focus on how Dimethyl-W84 affects ligand binding affinity (a property quantified by the cooperativity factor, α). nih.gov Future studies should systematically explore its capacity for "efficacy modulation," where it could alter the signaling capacity or intrinsic efficacy of an orthosteric agonist (quantified by the activation cooperativity factor, β). nih.gov Furthermore, its potential for direct allosteric agonism or inverse agonism, where it activates or deactivates the receptor in the absence of an orthosteric ligand, warrants thorough investigation. nih.gov
Dualsteric Ligand Scaffolding : Dimethyl-W84 has been identified as an exemplary allosteric building block for creating "dualsteric" or "hybrid" ligands. nih.gov These engineered molecules are designed to simultaneously interact with both the allosteric site (conferring subtype selectivity) and the orthosteric site (providing high affinity and activation). nih.gov A significant future avenue is the systematic transformation of the Dimethyl-W84 scaffold by linking it to various orthosteric pharmacophores to create a library of M2-selective ligands with a range of functional profiles, from partial agonists to biased agonists that preferentially activate specific downstream signaling pathways.
Advancements in In-Situ Characterization Techniques
Understanding the precise molecular mechanism of Dimethyl-W84's action requires observing its interaction with the M2 receptor in real-time and under conditions that mimic its physiological environment. numberanalytics.com Ex-situ methods often fail to capture the dynamic nature of this interaction. mdpi.com The application of advanced in-situ characterization techniques is a critical future direction.
Real-Time Spectroscopic Analysis : Techniques like in-situ Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR) and in-situ Raman spectroscopy can provide invaluable information on the conformational changes within the M2 receptor protein as Dimethyl-W84 binds. numberanalytics.commdpi.com These methods can detect subtle shifts in chemical bond vibrations, revealing the dynamic process of receptor-ligand interaction and the subsequent structural evolution of the active species. mdpi.com
Structural and Environmental Probing : In-situ X-ray Absorption Spectroscopy (XAS) could be employed to probe the local electronic structure and coordination environment of the receptor in the presence of the modulator. numberanalytics.com For membrane-bound receptors like GPCRs, combining these techniques with others, such as ambient-pressure X-ray photoelectron spectroscopy (APXPS), could provide a comprehensive picture of the catalyst's (receptor's) behavior under realistic operating conditions. numberanalytics.comresearchgate.net These insights are crucial for understanding the structural basis of its allosteric effects.
Predictive Modeling for Rational Design of Derivatives with Tunable Properties
The trial-and-error approach to drug discovery is inefficient. The future of developing derivatives of Dimethyl-W84 lies in leveraging computational power for predictive modeling and rational design. nih.gov
In Silico Screening and Docking : Molecular docking simulations can predict the binding poses and affinities of virtual libraries of Dimethyl-W84 derivatives at the M2 receptor's allosteric site. nih.govresearchgate.net This allows for the pre-screening of thousands of potential compounds to identify those with the highest likelihood of desired activity, significantly reducing the synthetic and experimental workload.
Quantitative Structure-Activity Relationship (QSAR) and ADME Prediction : By correlating structural modifications with observed changes in allosteric activity (e.g., cooperativity values), QSAR models can be built to guide the design of new derivatives with enhanced potency and selectivity. nih.gov Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models are essential for optimizing the pharmacokinetic properties of new compounds early in the design phase, ensuring they have the potential to be viable therapeutic agents. researchgate.net The ultimate goal is to create predictive models that can rationally design a derivative with a specific, tunable cooperativity factor (α or β) for a desired pharmacological outcome. nih.gov
Environmental Considerations in Synthesis and Application
As with any chemical entity, the lifecycle of Dimethyl-W84 (dibromide) and its future derivatives must be evaluated for its environmental impact. nih.gov Adopting green chemistry principles is not just an ethical obligation but a scientific necessity for sustainable research and development.
Green Synthesis Protocols : Future synthetic routes should be designed to be more environmentally benign. This includes minimizing waste, using less hazardous solvents and reagents, and improving energy efficiency. researchgate.net For instance, research could focus on replacing traditional organic solvents with water or other green alternatives and employing catalytic processes that reduce the need for stoichiometric reagents. researchgate.net A life cycle assessment of the synthesis process can identify key areas for environmental improvement. nih.gov
Ecotoxicity and Biodegradability : The potential environmental fate of Dimethyl-W84 and its derivatives is an unexplored but crucial area. Studies on its persistence, bioaccumulation, and toxicity to non-target aquatic and terrestrial organisms are needed. wa.gov While not an herbicide like other dibromide compounds such as diquat (B7796111), understanding its potential for environmental accumulation is vital. wa.gov Designing future derivatives with biodegradability in mind could mitigate long-term environmental risks associated with its potential applications.
Q & A
Q. What is the molecular mechanism by which Dimethyl-W84 dibromide modulates M2 muscarinic acetylcholine receptors (mAChRs)?
Dimethyl-W84 dibromide acts as a potent allosteric modulator of M2 mAChRs, specifically retarding the dissociation of the antagonist [H]N-methylscopolamine from the receptor complex. This stabilization of antagonist-receptor interactions suggests a negative cooperativity mechanism. To validate this, researchers should employ radioligand binding assays under equilibrium and non-equilibrium conditions, using selective M2 receptor inhibitors (e.g., AF-DX 116) to confirm subtype specificity .
Q. How can researchers determine the optimal purity and storage conditions for Dimethyl-W84 dibromide in experimental settings?
Analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and mass spectrometry are critical for verifying purity. For storage, lyophilized Dimethyl-W84 dibromide should be kept at -20°C in airtight containers under inert gas to prevent hydrolysis. Solubility in aqueous buffers (e.g., PBS at pH 7.4) must be validated via dynamic light scattering to confirm colloidal stability .
Q. What experimental approaches are recommended to validate the selectivity of Dimethyl-W84 dibromide for M2 receptors over other mAChR subtypes?
Competitive binding assays using subtype-specific antagonists (e.g., pirenzepine for M1, himbacine for M4) in parallel with [3H]quinuclidinyl benzilate displacement studies can quantify selectivity. Functional assays (e.g., GTPγS binding or calcium mobilization in transfected cell lines) should compare responses across M1-M5 receptors. Cross-reactivity data must be statistically analyzed using ANOVA with post-hoc corrections .
Advanced Research Questions
Q. How should discrepancies in dissociation kinetics data for Dimethyl-W84 dibromide across different studies be addressed?
Contradictions in dissociation rates (e.g., variable values) may arise from differences in receptor density, temperature, or buffer composition. Researchers should replicate experiments under standardized conditions (e.g., 25°C, 50 mM Tris-HCl pH 7.4) and employ global kinetic modeling to reconcile datasets. Meta-analyses of published values, adjusted for experimental variables, can identify systematic biases .
Q. What are the methodological challenges in synthesizing and characterizing Dimethyl-W84 dibromide with high structural fidelity?
The compound’s bis-quaternary ammonium structure (C21H18N4²⁺·2Br⁻) requires precise control during alkylation steps to avoid byproducts. X-ray crystallography (as in ) and nuclear Overhauser effect (NOE) NMR spectroscopy are essential for confirming the methylene bridge and bipyridinium geometry. Purity must be cross-validated via elemental analysis and ion chromatography for bromide counterion stoichiometry .
Q. How can researchers optimize functional assays to quantify Dimethyl-W84’s allosteric effects on M2 receptor signaling pathways?
Use a dual-point assay design: (1) measure equilibrium binding in the presence of orthosteric ligands (e.g., acetylcholine) to calculate allosteric modulator cooperativity (), and (2) employ real-time fluorescence resonance energy transfer (FRET) to track conformational changes in M2-Gαi fusion proteins. Dose-response curves should be fitted to the allosteric ternary complex model to derive values for efficacy .
Q. What strategies are effective in resolving conflicting in vivo versus in vitro potency data for Dimethyl-W84 dibromide?
Pharmacokinetic factors (e.g., blood-brain barrier penetration, metabolic stability) often explain discrepancies. Researchers should conduct comparative studies using microdialysis in rodent brain tissues paired with in vitro HEK293-M2 membrane assays. LC-MS/MS quantification of unbound Dimethyl-W84 in interstitial fluid can correlate exposure levels with receptor occupancy .
Methodological Best Practices
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw kinetic data in repositories like Chemotion or RADAR4Chem .
- Ethical Reporting : Disclose batch-to-batch variability in purity (≥98%) and solvent history in supplementary materials to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
